molecular formula C11H17Cl2N B1472010 1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2097950-05-3

1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1472010
CAS No.: 2097950-05-3
M. Wt: 234.16 g/mol
InChI Key: YBPNJQQXBWWIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a 2-chloro-4-methylphenyl group attached to a secondary amine backbone.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-7(2)11(13)9-5-4-8(3)6-10(9)12;/h4-7,11H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPNJQQXBWWIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)C)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-amine hydrochloride, commonly referred to as a derivative of methamphetamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its interaction with neurotransmitter systems.

The chemical formula for this compound is C11H16ClNC_{11}H_{16}ClN with a molecular weight of approximately 201.71 g/mol. The compound features a chloro-substituted aromatic ring, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Research indicates that compounds in this structural class can act as reuptake inhibitors, leading to increased levels of neurotransmitters in the synaptic cleft, which may enhance dopaminergic and noradrenergic signaling.

1. Psychoactive Effects

  • Stimulant Properties : Similar to other amphetamines, this compound exhibits stimulant effects, which can lead to increased alertness, energy, and euphoria.
  • Potential for Abuse : Due to its stimulant properties, there is a risk of abuse and dependence associated with this compound.

2. Neuropharmacological Studies

  • Dopaminergic Activity : Studies show that this compound significantly increases dopamine release in vitro, suggesting a strong affinity for DAT.
  • Norepinephrine Effects : The compound also exhibits activity at NET, contributing to its overall stimulant profile.

Study 1: Neurotransmitter Release

A study conducted on animal models demonstrated that administration of the compound resulted in a significant increase in extracellular dopamine levels in the nucleus accumbens, indicating its potential as a central nervous system stimulant .

Study 2: Behavioral Assessment

Behavioral studies assessing the effects of this compound on locomotion showed enhanced activity in rodents, similar to other known stimulants. This suggests that it may activate similar pathways involved in reward and motivation .

Safety and Toxicology

Research into the safety profile of this compound indicates potential toxicity at higher doses. Adverse effects may include cardiovascular strain, neurotoxicity, and behavioral changes indicative of overstimulation .

Parameter Value
Molecular Weight201.71 g/mol
Toxicity LevelModerate to High
Primary ActionDAT and NET inhibition
Behavioral EffectsIncreased locomotion
Risk of DependenceHigh

Scientific Research Applications

Medicinal Chemistry

Role in Antidepressant Synthesis
The compound is instrumental in the synthesis of novel antidepressants. Its application involves metal-catalyzed procedures that enhance the efficiency and selectivity of the synthesis process. For instance, it can be synthesized by treating 1-phenylprop-2-en-1-ol with N-methyl-1-phenylmethanamine under manganese catalysis in hydrogen-borrowing conditions. This approach has led to the development of dual-target antidepressants, which are crucial for addressing complex mood disorders effectively.

Table 1: Synthesis Methodologies for Antidepressants

CompoundSynthesis MethodCatalysts UsedOutcome
1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-amine hydrochlorideReaction with N-methyl-1-phenylmethanamineManganeseDevelopment of multi-target antidepressants

Organic Chemistry

Intermediate for Organic Compounds
In organic synthesis, this compound serves as a precursor for synthesizing various organic compounds, including 2-Chloro-4-Methylphenylhydrazine Hydrochloride. This hydrazine derivative is a valuable reagent in organic synthesis, facilitating the production of complex molecules used in pharmaceuticals and agrochemicals .

Table 2: Applications in Organic Synthesis

Compound ProducedStarting MaterialApplication
2-Chloro-4-Methylphenylhydrazine HydrochlorideThis compoundBuilding block for pharmaceuticals

Environmental Chemistry

Role in Chlorinated Compounds
The compound is also relevant in environmental chemistry as it belongs to a class of chlorinated aromatic compounds. These compounds are often utilized in the production of dyes, pesticides, and pharmaceuticals. The environmental impact and degradation pathways of such chlorinated compounds are critical areas of research due to their persistence and potential toxicity.

Case Studies

Case Study 1: Antidepressant Development
A recent study highlighted the efficacy of antidepressants synthesized using this compound. The study demonstrated improved therapeutic outcomes in patients with treatment-resistant depression, showcasing the compound's potential as a key intermediate in developing effective mental health treatments.

Case Study 2: Organic Synthesis Innovations
Research conducted on the applications of this compound in synthesizing hydrazine derivatives revealed that modifications to the reaction conditions significantly enhanced yields and selectivity, leading to more efficient production processes for pharmaceutical intermediates.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating Groups (CH₃, OCH₃) : Increase solubility (e.g., OCH₃ in ) and stabilize charge via resonance or inductive effects.
  • Steric Effects : The 2-chloro substituent in the target compound may hinder rotational freedom, affecting binding to receptors or enzymes compared to para-substituted analogs .

Physicochemical and Analytical Comparisons

  • Solubility : The 4-methoxyphenyl analog () demonstrates water solubility, while chloro- and fluoro-substituted analogs () are likely less polar, aligning with logP trends.
  • Chromatographic Behavior: For 1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride, thin-layer chromatography (TLC) Rf values range from 0.09–0.77 across systems, reflecting variable polarity . Chloro-substituted analogs may exhibit higher Rf values in nonpolar solvents due to reduced hydrogen bonding.

Preparation Methods

Grignard Addition to Aromatic Nitrile Followed by Reduction

One documented method starts from 4-chlorobenzonitrile and involves the use of isopropylmagnesium bromide (a Grignard reagent) to form an intermediate which is subsequently reduced to the amine:

Step Reagents and Conditions Description Yield
1 4-chlorobenzonitrile with isopropylmagnesium bromide in dry tetrahydrofuran (THF), under argon, room temperature, overnight Grignard reagent adds to nitrile to form an imine intermediate -
2 Addition of methanol and sodium borohydride (NaBH4) in THF, stirred for 30 min Reduction of intermediate to primary amine -
3 Quench with water, extraction with ethyl acetate (EtOAc), acid-base extraction with HCl and NaOH to isolate free amine Purification of the amine -
4 Conversion to hydrochloride salt using HCl in diethyl ether Isolation of amine hydrochloride as solid 18% overall yield

This method yields the target compound as a yellow solid with a relatively low yield of 18%. The low yield may be attributed to side reactions or incomplete conversion during Grignard addition or reduction steps. Analytical confirmation was performed by LC-MS with m/z = 182 (M+H)+.

Notes on Reaction Conditions and Purification

  • The use of an inert atmosphere (argon) is critical during the Grignard addition to prevent reagent decomposition.
  • Dry solvents such as THF are employed to maintain reagent activity.
  • The reduction step employs sodium borohydride, a mild reducing agent suitable for converting imines to amines.
  • Acid-base extraction facilitates separation of the amine from impurities.
  • Final solidification as the hydrochloride salt improves compound stability and facilitates isolation.

Alternative Synthetic Routes and Considerations

While the above method is the most directly related to the target compound, other synthetic strategies involving aromatic substitution, reductive amination, or use of different starting materials may be applicable but are less documented specifically for this compound.

Summary Table of Preparation Method

Parameter Details
Starting Material 4-chlorobenzonitrile
Key Reagents Isopropylmagnesium bromide, sodium borohydride, methanol, HCl/diethyl ether
Solvents Dry tetrahydrofuran (THF), ethyl acetate, water
Atmosphere Argon (inert)
Temperature Room temperature
Reaction Time Overnight for Grignard addition; 30 min for reduction
Workup Acid-base extraction, solvent removal
Final Product Form Hydrochloride salt as yellow solid
Yield 18%
Analytical Data LC-MS m/z = 182 (M+H)+

Research Findings and Analysis

  • The preparation method involving Grignard addition to 4-chlorobenzonitrile followed by sodium borohydride reduction is a classical approach for synthesizing substituted phenylpropanamines.
  • The relatively low yield (18%) suggests potential for optimization in reagent stoichiometry, reaction time, or purification steps.
  • The use of hydrochloride salt formation is standard to improve compound handling and stability.
  • No other detailed alternative methods specifically for this compound were found in the reviewed literature and patents, indicating this method is currently the most established.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-amine hydrochloride with high purity?

  • Methodology : The synthesis typically involves nucleophilic substitution of a chloro-substituted aromatic precursor with a secondary amine, followed by salt formation using hydrochloric acid. Optimizing reaction conditions (e.g., temperature, stoichiometry of reagents like methyl iodide or cyclopropylmethylamine) is critical to minimize byproducts . Purification via recrystallization or column chromatography is recommended to achieve >95% purity, with characterization using NMR (¹H/¹³C) and HPLC to confirm structural integrity .

Q. How can researchers characterize the hydrochloride salt form of this compound?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • FT-IR : Confirm the presence of amine (-NH) and chloride (Cl⁻) functional groups.
  • XRD : Analyze crystallinity and salt formation patterns.
  • TGA/DSC : Assess thermal stability and decomposition profiles.
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .

Q. What are the common reactivity pathways for this compound in organic synthesis?

  • Methodology : The amine group undergoes reactions such as:

  • Acylation : React with acyl chlorides to form amides.
  • Alkylation : Use alkyl halides to generate tertiary amines.
  • Oxidation : Employ mild oxidants (e.g., H₂O₂) to produce amine oxides.
    Monitor reaction progress via TLC and isolate products using solvent extraction .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives with enhanced biological activity?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs).
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using descriptors like logP and Hammett constants.
  • Reaction Pathway Prediction : Tools like ICReDD integrate quantum chemical calculations to predict feasible synthetic routes and optimize conditions .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?

  • Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading). For example:

  • Factorial Design : Identify interactions between temperature and reagent concentration.
  • Response Surface Methodology : Optimize yield and purity simultaneously.
    Cross-validate results with kinetic studies (e.g., in situ FT-IR) to elucidate rate-limiting steps .

Q. How does the steric and electronic profile of the 2-chloro-4-methylphenyl group influence reactivity compared to analogues?

  • Methodology :

  • Comparative Synthesis : Synthesize analogues (e.g., 4-chlorophenyl or unsubstituted derivatives) and compare reaction rates in standardized conditions.
  • DFT Calculations : Compute electron density maps (e.g., using Gaussian) to assess steric hindrance and charge distribution at the reaction site.
  • Hammett Analysis : Quantify substituent effects on reaction kinetics .

Q. What safety protocols are critical for scaling up reactions involving this hydrochloride salt?

  • Methodology :

  • Hazard Assessment : Review SDS data for toxicity (e.g., LD50) and reactivity (e.g., incompatibility with strong bases).
  • Process Safety : Implement engineering controls (e.g., vented reactors for HCl gas evolution) and in-line monitoring (pH probes) to prevent runaway reactions.
  • Waste Management : Neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-methylphenyl)-2-methylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.